molecular formula C14H21N5O3S B2895071 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797086-12-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2895071
CAS RN: 1797086-12-4
M. Wt: 339.41
InChI Key: PXYPGFUVEZNNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H21N5O3S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

Research has highlighted the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, including compounds structurally related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide. These compounds have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, with specific compounds exhibiting acceptable safety indices and considerable antimycobacterial activity. This indicates a promising direction for further structure-activity relationship (SAR) studies to enhance antimycobacterial efficacy (Lv et al., 2017).

Antitubercular Agents

A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties were designed and synthesized as new anti-TB agents. Many of these compounds have demonstrated excellent in vitro activity against both drug-sensitive MTB strain H37Rv and two MDR-MTB clinical isolates, showcasing the potential of N-substituted imidazo[1,2-a]pyridine derivatives in antitubercular therapy (Li et al., 2020).

Antimicrobial Activity

The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, related to the chemical structure of interest, have been pursued with the aim of developing new antibacterial agents. These efforts have yielded compounds with high antibacterial activity, highlighting the potential of such molecules in combating bacterial infections (Azab et al., 2013).

Pharmacological Probes for CNS Disorders

Investigations into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have identified compounds with selective 5-HT7 receptor antagonism or a multifunctional profile, offering potential as pharmacological probes or therapeutic agents for CNS disorders. These findings underscore the therapeutic versatility of N-substituted piperidine derivatives in addressing complex diseases through polypharmacology (Canale et al., 2016).

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c1-23(21,22)18-7-3-12(4-8-18)14(20)15-6-9-17-10-11-19-13(17)2-5-16-19/h2,5,10-12H,3-4,6-9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYPGFUVEZNNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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